(2-Chloro-4-methylphenyl)methyl acetate
Description
(2-Chloro-4-methylphenyl)methyl acetate is an organic ester featuring a 2-chloro-4-methylphenyl group attached to a methyl acetate moiety. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. These compounds are typically synthesized via palladium- or nickel-catalyzed cross-coupling reactions (e.g., Kumada, Suzuki, or α-arylation) and serve as intermediates in pharmaceutical and materials science research .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(2-chloro-4-methylphenyl)methyl acetate |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-9(10(11)5-7)6-13-8(2)12/h3-5H,6H2,1-2H3 |
InChI Key |
GWAFOHDRAYRWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
(a) 4-Chloro-2-methylphenyl Acetate ()
- Structure : The chloro and methyl groups are swapped (4-chloro vs. 2-chloro).
- Synthesis: Similar methods (e.g., esterification of phenol derivatives) but differing regioselectivity.
- Properties : Positional isomerism affects polarity and boiling points. For example, (2-chloro-4-methylphenyl) derivatives may exhibit lower symmetry, leading to altered crystallization behavior compared to 4-chloro-2-methyl analogs.
(b) Methyl 4-Chlorophenylacetate ()
- Structure : Acetate group is attached to a methylene bridge (–CH2–) rather than directly to the aromatic ring.
(c) Methyl 2-[4-(Chloromethyl)phenyl]acetate ()
- Structure : Contains a chloromethyl (–CH2Cl) substituent on the phenyl ring.
- Applications : The chloromethyl group enables nucleophilic substitution, making it a versatile intermediate for further functionalization, unlike the chloro-methylphenyl ester.
Functional Group Variations
(a) Ketone Derivatives (–4, 7, 9–10)
- Examples :
- Comparison :
(b) Ether Derivatives ()
- Example : 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride
- Comparison : Ethers exhibit lower reactivity toward hydrolysis compared to esters. The piperidine moiety introduces basicity, enabling salt formation (e.g., hydrochloride).
Spectroscopic and Analytical Data
(a) NMR Trends
- Aromatic Protons :
- Methylene Groups: 1a (): Enone methylene at δ 4.37 (s, 2H).
(b) HRMS Validation
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